molecular formula C12H9ClN4O2S B2605204 N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine CAS No. 339008-15-0

N-(4-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine

Cat. No.: B2605204
CAS No.: 339008-15-0
M. Wt: 308.74
InChI Key: JODBWSLRWQKYOG-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-haloketone with thiourea . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Ring-Ring Interconversions and Pharmacological Potential

The study by Billi et al. (2000) focused on the effects of substituents on the thiazole ring in ring-opening/ring-closing reactions of nitrosoimidazo[2,1-b][1,3]thiazoles, leading to [1,4]-thiazino[3,4-c][1,2,4]oxadiazol-3-ones. Particularly, the benzoderivative produced in this reaction exhibits a new tricyclic system with promising pharmacological potential due to its quasi-planar geometry (Billi, R., Cosimelli, B., Spinelli, D., & Leoni, A., 2000).

Microwave-Assisted Synthesis and Potential Applications

Kamila et al. (2012) demonstrated the microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, indicating a streamlined approach for creating structures potentially relevant for pharmacological exploration (Kamila, S., Mendoza, K., & Biehl, E., 2012).

Metal-Free Synthesis of Bioactive 5-Nitroimidazoles

Spitz et al. (2016) reported a practical metal-free synthesis route for novel enantiopure amides featuring the 5-nitroimidazole scaffold, highlighting a methodology conducive to pharmacologically interesting compounds due to the high tolerance for various substitutions and mild reaction conditions (Spitz, C., Mathias, F., Giuglio-Tonolo, A., Terme, T., & Vanelle, P., 2016).

Anti-Infectious Properties and Synthesis Methodology

Juspin et al. (2010) explored the TDAE-assisted synthesis of new imidazo[2,1-b]thiazole derivatives, which were evaluated for their antibacterial and antifungal activities. This study found that specific compounds showed potent antimicrobial activities, indicating potential for anti-infectious applications (Juspin, T., Laget, M., Terme, T., Azas, N., & Vanelle, P., 2010).

Mechanism of Action

The mechanism of action of thiazole derivatives can also vary widely depending on the specific compound and its biological target. For example, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .

Safety and Hazards

The safety and hazards of a specific thiazole derivative would depend on its specific structure and properties. Some thiazole derivatives have been found to have significant anti-inflammatory and analgesic activities .

Future Directions

Given the wide range of biological activities exhibited by thiazole derivatives, there is ongoing interest in the design and synthesis of novel thiazole-based compounds for potential use as therapeutic agents .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O2S/c13-9-3-1-8(2-4-9)7-14-10-11(17(18)19)16-5-6-20-12(16)15-10/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODBWSLRWQKYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(N3C=CSC3=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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